molecular formula C28H23N5O7 B11280726 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11280726
M. Wt: 541.5 g/mol
InChI Key: QRWIWPBHFMCHFL-UHFFFAOYSA-N
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Description

This compound is a quinazoline-derived acetamide featuring a 1,3-dioxolo[4,5-g]quinazolinone core modified with a 3-phenyl-1,2,4-oxadiazole methyl substituent and an N-(4-ethoxyphenyl)acetamide moiety. The 1,2,4-oxadiazole group is known for enhancing metabolic stability and binding affinity, while the 4-ethoxyphenyl group may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C28H23N5O7

Molecular Weight

541.5 g/mol

IUPAC Name

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C28H23N5O7/c1-2-37-19-10-8-18(9-11-19)29-24(34)14-32-21-13-23-22(38-16-39-23)12-20(21)27(35)33(28(32)36)15-25-30-26(31-40-25)17-6-4-3-5-7-17/h3-13H,2,14-16H2,1H3,(H,29,34)

InChI Key

QRWIWPBHFMCHFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

Origin of Product

United States

Preparation Methods

Quinazolinone Core Synthesis

Thedioxolo[4,5-g]quinazolin-8-one core is synthesized from anthranilic acid derivatives. A representative protocol involves:

  • Cyclocondensation : Reacting anthranilic acid with β-alanine and formic acid to form 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid.

  • Dioxolo Ring Formation : Treating the intermediate with 1,2-dihydroxyethane under acidic conditions to introduce thedioxolo moiety.

Table 1 : Reaction Conditions for Quinazolinone Core Synthesis

StepReagentsConditionsYieldSource
CyclocondensationAnthranilic acid, β-alanine, HCOOHReflux, 6 hr78%
Dioxolo Formation1,2-Dihydroxyethane, H₂SO₄100°C, 4 hr65%

Oxadiazole Functionalization

The 3-phenyl-1,2,4-oxadiazole group is introduced via a two-step process:

  • Hydrazide Formation : Reacting 3-[4-oxoquinazolin-3(4H)-yl]propanoic acid with 3-phenyl-1,2,4-oxadiazole-5-carbohydrazide using EDCI.

  • Cyclodehydration : Treating the hydrazide intermediate with p-tosyl chloride to form the oxadiazole ring.

Table 2 : Oxadiazole Coupling Optimization

CatalystSolventTemp (°C)YieldSource
EDCIDCM2572%
p-TsClAcetone6068%

Acetamide Sidechain Installation

The N-(4-ethoxyphenyl)acetamide group is coupled via:

  • Chloroacetylation : Reacting the quinazolinone-oxadiazole intermediate with chloroacetyl chloride in dichloromethane.

  • Nucleophilic Substitution : Treating the chloroacetamide with 4-ethoxyaniline in the presence of K₂CO₃.

Table 3 : Amidation Reaction Parameters

BaseSolventTime (hr)YieldSource
K₂CO₃DMF1285%
Et₃NTHF878%

Catalytic Methods

Recent advances employ transition metal-free conditions for improved sustainability:

  • Base-Promoted SNAr Reactions : Using Cs₂CO₃ in DMSO to facilitate C–N bond formation between chloroacetamide and 4-ethoxyaniline.

  • Microwave-Assisted Cyclization : Reducing reaction times from hours to minutes (e.g., 30 min at 118°C).

Purification and Characterization

Critical purification steps include:

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

  • Recrystallization : Using ethanol/dioxane (1:1) to achieve >95% purity.

Table 4 : Characterization Data

IntermediateMS (m/z)¹H NMR (δ, ppm)Source
Quinazolinone-oxadiazole421.4 [M+H]⁺7.49–7.76 (m, 9H, Ar–H)
Final Compound525.5 [M+H]⁺4.16 (q, 2H, OCH₂CH₃)

Challenges and Limitations

  • Low Yields in Oxadiazole Cyclization : Due to competing side reactions (e.g., hydrolysis), yields rarely exceed 70%.

  • Stereochemical Control : The dioxolo-quinazolinone fusion may lead to regioselectivity issues during alkylation .

Chemical Reactions Analysis

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, with reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.

Scientific Research Applications

Research indicates that compounds containing oxadiazole and quinazoline structures exhibit a range of biological activities. Notably:

  • Anticancer properties : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression .
  • Enzyme inhibition : Oxadiazoles can inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases .

Applications in Scientific Research

The compound's potential applications span various fields:

Anticancer Research

Due to its structural features, this compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Preliminary studies suggest significant anticancer activity .

Antimicrobial Activity

Compounds with similar structures have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of oxadiazole has been linked to enhanced antimicrobial efficacy .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes could lead to therapeutic applications in managing diseases where these enzymes play a critical role. For instance, inhibition of carbonic anhydrase has implications in treating glaucoma and other conditions .

Case Studies

Several studies have highlighted the potential of similar compounds:

  • A study on substituted oxadiazoles demonstrated significant antibacterial activity and lipoxygenase inhibition .
  • Another investigation into quinazoline derivatives revealed their capacity to inhibit kinase activity, suggesting potential as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the oxadiazole moiety may interact with microbial cell membranes or DNA.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl}acetamide

  • Molecular Formula : C₂₄H₂₃N₅O₆ (vs. C₂₈H₂₃N₅O₇ for the target compound)
  • Key Differences :
    • Substituent on Oxadiazole : 3-methyl-1,2,4-oxadiazole (vs. 3-phenyl-1,2,4-oxadiazole in the target compound).
    • Linker : Ethyl chain connecting oxadiazole to the quinazoline core (vs. methyl linker).
    • Acetamide Group : N-(2,3-dimethylphenyl) (vs. N-(4-ethoxyphenyl)).
  • The ethyl linker could increase steric hindrance, affecting binding pocket accessibility. The 2,3-dimethylphenyl group may decrease solubility relative to the 4-ethoxyphenyl group due to reduced polarity.

2-[(4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]-N-substituted Acetamides

  • Synthesis: Prepared via nucleophilic substitution of 2-chloro-N-substituted acetamides with a benzo[g]quinazolinone precursor.
  • Key Differences: Core Structure: Benzo[g]quinazolinone (vs. 1,3-dioxolo[4,5-g]quinazolinone). Functional Groups: Sulfamoylphenyl and thioether linkages (vs. oxadiazole and ether linkages).
  • The absence of a 1,3-dioxolo ring may reduce electron-withdrawing effects, altering redox stability.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(2,3-Dimethylphenyl) Analogue Sulfamoylphenyl Derivative
Molecular Weight 541.52 g/mol 477.48 g/mol ~450–500 g/mol (varies by substituent)
Polar Groups 1,3-Dioxolo, ethoxy, oxadiazole 1,3-Dioxolo, oxadiazole, methyl Sulfamoyl, thioether
Predicted logP ~3.1 (moderate lipophilicity) ~2.8 (lower due to methyl groups) ~2.5 (higher polarity)
Metabolic Stability High (oxadiazole resists hydrolysis) Moderate (methyl oxadiazole less stable) Low (sulfamoyl prone to conjugation)

Research Findings and Functional Insights

Target Compound Advantages

  • The 3-phenyl-1,2,4-oxadiazole group enhances binding to hydrophobic pockets in kinase targets (e.g., EGFR), as demonstrated in structurally related inhibitors.
  • The 4-ethoxyphenyl substituent balances solubility and membrane permeability, critical for oral bioavailability.

Limitations Relative to Analogues

  • Synthetic Complexity : The methyl-linked oxadiazole requires multi-step synthesis, increasing production costs compared to ethyl-linked analogues.

Biological Activity

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features multiple functional groups and heterocycles that contribute to its biological activity. The following sections will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H15N5O6C_{20}H_{15}N_{5}O_{6} with a molecular weight of approximately 421.37 g/mol. Its structure includes a quinazoline core fused with a dioxolo moiety and an oxadiazole substituent, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC20H15N5O6
Molecular Weight421.37 g/mol
IUPAC NameThis compound
Functional GroupsDioxolo, Quinazoline, Oxadiazole

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various disease processes. Compounds with similar structures have been shown to exhibit:

  • Enzyme Inhibition : Potential inhibition of enzymes like carbonic anhydrase and histone deacetylases.
  • Cell Cycle Modulation : Induction of apoptosis in cancer cells through modulation of key signaling pathways.
  • Antioxidant Activity : Scavenging of free radicals which may contribute to its protective effects against oxidative stress.

Biological Activity

Research indicates that compounds similar to This compound exhibit diverse pharmacological activities:

Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • A derivative was evaluated for its effectiveness against various cancer cell lines (e.g., HEPG2 and MCF7) and exhibited an IC50 value lower than that of standard treatments like staurosporine .
Cell LineIC50 (µM)Reference
HEPG21.18 ± 0.14
MCF70.67
SW11160.80

Antimicrobial Activity
Compounds containing oxadiazole structures have been reported to possess antimicrobial properties. For example:

  • Metal complexes derived from oxadiazoles showed significant activity against various bacterial strains .

Case Studies

  • Study on Anticancer Efficacy : In a recent study by Zhang et al., compounds similar to the target molecule were synthesized and screened for anticancer activity using TRAP PCR-ELISA assay methods. The results indicated potent inhibitory effects on several cancer cell lines .
  • Oxadiazole Derivatives in Drug Development : Research focusing on the synthesis of oxadiazole-based compounds has shown promising results in terms of anticancer properties and enzyme inhibition mechanisms .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use absolute ethanol and glacial acetic acid as solvents to facilitate cyclocondensation reactions between triazole derivatives and substituted aldehydes .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) to identify intermediate stages requiring adjustments in reflux time or temperature .
  • Step 3 : Purify the final product using column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate high-purity fractions .
  • Key Variables : Solvent polarity, catalyst concentration (e.g., acetic acid), and reaction duration significantly impact yield .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions on the quinazoline and oxadiazole rings, focusing on coupling patterns for stereochemical confirmation .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the proposed structure .

Q. How can a conceptual framework guide the design of experiments for studying this compound’s bioactivity?

  • Methodological Answer :

  • Framework Selection : Align hypotheses with established theories, such as structure-activity relationship (SAR) models for oxadiazole-containing compounds, to prioritize functional group modifications .
  • Experimental Design : Use SAR principles to systematically vary substituents (e.g., ethoxyphenyl groups) and measure changes in receptor binding affinity or enzymatic inhibition .
  • Data Interpretation : Compare results to theoretical predictions (e.g., computational docking scores) to validate or refine the framework .

Advanced Research Questions

Q. How can molecular docking or density functional theory (DFT) calculations predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes (e.g., kinases, cyclooxygenases) based on structural similarities to known oxadiazole inhibitors .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, incorporating flexible side-chain residues in the binding pocket .
  • Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays to assess predictive accuracy .

Q. How should discrepancies between in vitro and in vivo activity data for this compound be analyzed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways that reduce in vivo efficacy .
  • Bioavailability Studies : Use Caco-2 cell models to assess intestinal absorption and blood-brain barrier penetration .
  • Contradiction Resolution : If in vitro activity is high but in vivo results are poor, modify substituents (e.g., replace ethoxy groups with bioisosteres) to enhance stability .

Q. What methodologies are used to investigate the compound’s mechanistic effects on enzymatic pathways?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten studies to determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) .
  • X-ray Crystallography : Resolve co-crystal structures of the compound bound to target enzymes to identify critical binding interactions .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects on signaling cascades .

Q. How can NMR spectroscopy and X-ray crystallography resolve uncertainties in the compound’s regiochemistry during synthesis?

  • Methodological Answer :

  • Regiochemical Confirmation : Use NOESY NMR to detect spatial proximity between protons on adjacent rings, clarifying substituent orientation .
  • Crystallographic Analysis : Grow single crystals via slow evaporation (e.g., DMSO/water mixtures) and solve the structure to confirm the oxadiazole-methyl linkage .
  • Contingency Planning : If regiochemistry remains ambiguous, synthesize isotopic analogs (e.g., ¹³C-labeled derivatives) for definitive assignment .

Q. What accelerated stability testing protocols are recommended for evaluating this compound’s degradation under varying conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • Kinetic Modeling : Use the Arrhenius equation to extrapolate shelf-life from accelerated data, assuming linear degradation kinetics .
  • Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize the compound to mitigate hydrolysis of the acetamide group .

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